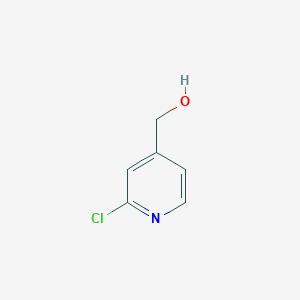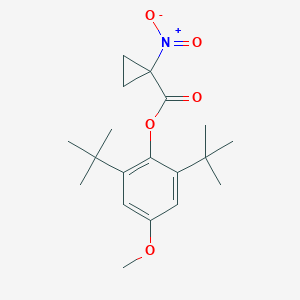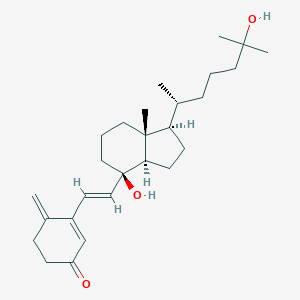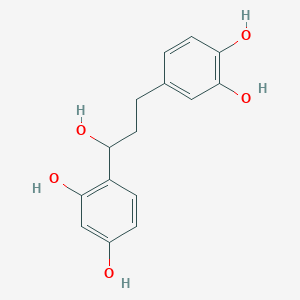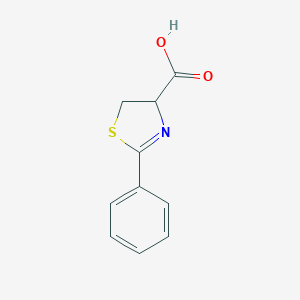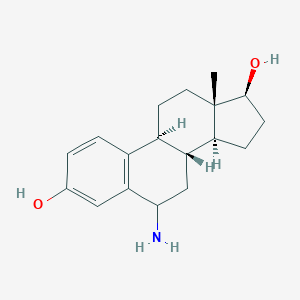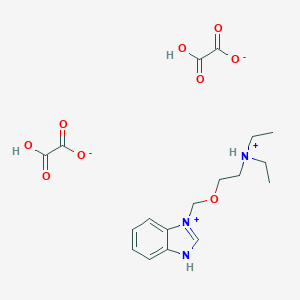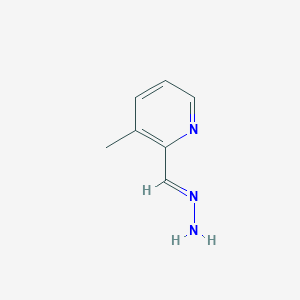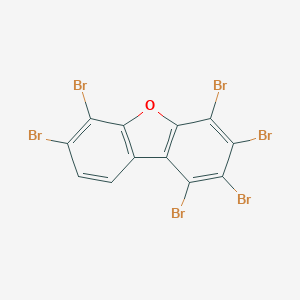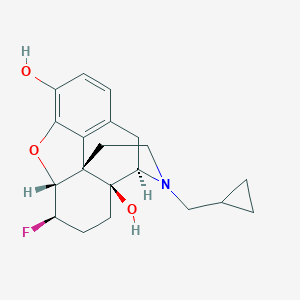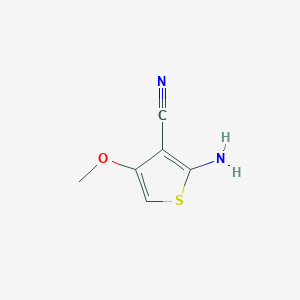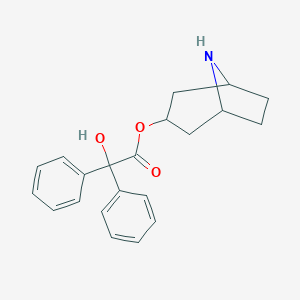![molecular formula C7H8N4 B027266 3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 102430-00-2](/img/structure/B27266.png)
3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrazolo[4,3-d]pyrimidine scaffold, which is known for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the condensation of appropriate hydrazines with β-keto esters, followed by cyclization reactions. For instance, phenyl hydrazines can be condensed with ethyl acetoacetate to form phenyl-3H-pyrazol-3-ones, which are then cyclized to yield the desired pyrazolo[4,3-d]pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often employ multicomponent reactions under both conventional and green chemistry conditions. One-pot multicomponent reactions involving aldehydes, acetophenone, ethyl cyanoacetate, and other reagents have been reported to yield pyrazolo[4,3-d]pyrimidine derivatives efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Dimethyl-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding pyrazolo[4,3-d]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[4,3-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[4,3-d]pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine primarily involves the inhibition of specific molecular targets, such as CDKs. By binding to the active site of CDKs, this compound disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Roscovitine
Comparison: 3,7-Dimethyl-2H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. For instance, while roscovitine is also a CDK inhibitor, the pyrazolo[4,3-d]pyrimidine scaffold offers a different binding affinity and selectivity profile .
Eigenschaften
CAS-Nummer |
102430-00-2 |
|---|---|
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H8N4/c1-4-7-6(9-3-8-4)5(2)10-11-7/h3H,1-2H3,(H,10,11) |
InChI-Schlüssel |
LIEMSUXHRXSXSO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN1)C(=NC=N2)C |
Kanonische SMILES |
CC1=C2C(=NN1)C(=NC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)
